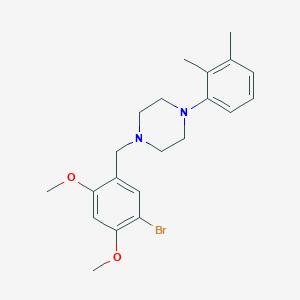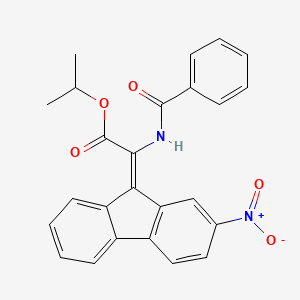
N-(4-methoxyphenyl)-2-methylpentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-2-methylpentanamide, also known as methoxyacetylfentanyl, is a synthetic opioid that is structurally similar to fentanyl. It is classified as a Schedule I controlled substance due to its high potential for abuse and lack of accepted medical use. However, despite its illicit status, methoxyacetylfentanyl has been the subject of scientific research due to its potential as a tool for studying opioid receptors and pain pathways.
作用機序
Methoxyacetylfentanyl works by binding to the mu-opioid receptor in the brain and spinal cord. This binding activates the receptor and leads to the release of endogenous opioids, such as endorphins, which produce analgesia and euphoria. Methoxyacetylfentanyl also inhibits the release of neurotransmitters, such as dopamine and norepinephrine, which are involved in the reward and stress response systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-methoxyphenyl)-2-methylpentanamidelfentanyl are similar to those of other opioids. It produces analgesia, sedation, and euphoria, as well as respiratory depression, nausea, and constipation. Methoxyacetylfentanyl can also cause tolerance and physical dependence, which can lead to withdrawal symptoms when use is discontinued.
実験室実験の利点と制限
Methoxyacetylfentanyl has several advantages for use in scientific research. It has a high affinity for the mu-opioid receptor, which makes it a useful tool for studying opioid receptors and pain pathways. Methoxyacetylfentanyl is also stable and can be stored for long periods of time, which makes it convenient for use in experiments.
However, N-(4-methoxyphenyl)-2-methylpentanamidelfentanyl also has several limitations. It is a controlled substance, which means that it is difficult to obtain and requires special permits and licenses. Methoxyacetylfentanyl is also highly potent and can be dangerous if not handled properly. Researchers must take precautions to ensure their safety when working with this compound.
将来の方向性
There are several future directions for research on N-(4-methoxyphenyl)-2-methylpentanamidelfentanyl. One area of interest is the development of new opioid analgesics that are safer and less addictive than current opioids. Methoxyacetylfentanyl could be used as a starting point for the development of these new compounds.
Another area of interest is the role of the kappa-opioid receptor in pain processing. Methoxyacetylfentanyl has been found to have a high affinity for this receptor, and further research could lead to the development of new treatments for pain that target this receptor.
In conclusion, N-(4-methoxyphenyl)-2-methylpentanamidelfentanyl is a synthetic opioid that has been the subject of scientific research due to its potential as a tool for studying opioid receptors and pain pathways. It has a high affinity for the mu-opioid receptor and produces analgesia, sedation, and euphoria. Methoxyacetylfentanyl has several advantages for use in scientific research, but also has limitations due to its controlled status and high potency. Future research on N-(4-methoxyphenyl)-2-methylpentanamidelfentanyl could lead to the development of new treatments for pain and addiction.
合成法
Methoxyacetylfentanyl can be synthesized through various methods, including acylation of fentanyl with N-(4-methoxyphenyl)-2-methylpentanamidel chloride or by using a palladium-catalyzed coupling reaction. The synthesis of N-(4-methoxyphenyl)-2-methylpentanamidelfentanyl requires specialized equipment and knowledge, and it is not recommended for amateur chemists.
科学的研究の応用
Methoxyacetylfentanyl has been used in scientific research to study the opioid receptors and pain pathways in the body. It has been found to have a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. Methoxyacetylfentanyl has also been used to study the role of the kappa-opioid receptor in pain processing.
特性
IUPAC Name |
N-(4-methoxyphenyl)-2-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-5-10(2)13(15)14-11-6-8-12(16-3)9-7-11/h6-10H,4-5H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIGVHVKQCMLCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B4982062.png)

![{5-hydroxy-6-methyl-4-[(2-naphthylimino)methyl]-3-pyridinyl}methyl dihydrogen phosphate](/img/structure/B4982085.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B4982098.png)
![1-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4982114.png)
![4-{6-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-3-pyridazinyl}morpholine](/img/structure/B4982120.png)
![2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol](/img/structure/B4982123.png)
![4-[(5-nitro-2-pyridinyl)amino]benzoic acid](/img/structure/B4982131.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-methylglycinamide](/img/structure/B4982132.png)
![ethyl 3-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4982150.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(3-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4982154.png)

![N-(3-methoxy-5-nitrophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4982159.png)

